molecular formula C7H11NO2 B3276194 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-02-0

3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B3276194
M. Wt: 141.17 g/mol
InChI Key: AICGDXIQDWDUFG-UHFFFAOYSA-N
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Patent
US04235921

Procedure details

A solution of 10 g of 3-methyl-3-azabicyclo[3.1.0]-hexane-1-carbonitrile is 60 ml of saturated ethanolic KOH and 20 ml of water is boiled under reflux for 15 hours. After neutralization with hydrochloric acid the mixture is evaporated and the title compound is extracted from the resultant dried residue with hot absolute ethanol (M.P. 193°-195°).
Name
3-methyl-3-azabicyclo[3.1.0]-hexane-1-carbonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]2[C:4]([C:8]#N)([CH2:5]2)[CH2:3]1.[OH-:10].[K+].[OH2:12]>>[CH3:1][N:2]1[CH2:7][CH:6]2[C:4]([C:8]([OH:12])=[O:10])([CH2:5]2)[CH2:3]1 |f:1.2|

Inputs

Step One
Name
3-methyl-3-azabicyclo[3.1.0]-hexane-1-carbonitrile
Quantity
10 g
Type
reactant
Smiles
CN1CC2(CC2C1)C#N
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After neutralization with hydrochloric acid the mixture is evaporated
EXTRACTION
Type
EXTRACTION
Details
the title compound is extracted from the resultant dried residue with hot absolute ethanol (M.P. 193°-195°)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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